molecular formula C8H6FNS B6252030 4-fluoro-2-(methylsulfanyl)benzonitrile CAS No. 410545-57-2

4-fluoro-2-(methylsulfanyl)benzonitrile

Cat. No.: B6252030
CAS No.: 410545-57-2
M. Wt: 167.2
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Description

4-fluoro-2-(methylsulfanyl)benzonitrile (CID 16753944) is a fluorinated benzonitrile derivative with the molecular formula C8H6FNS and a molecular weight of 167.02 g/mol . This compound features a fluorine substituent at the para-position and a methylsulfanyl group at the ortho-position relative to the electron-withdrawing nitrile group on the benzene ring, creating a multifunctional scaffold ideal for complex synthetic applications . As a building block, it is particularly valuable in pharmaceutical development for creating active ingredients and in materials science for synthesizing advanced organic materials, similar to the applications of related compounds like 4-fluoro-2-methylbenzonitrile which is used in the synthesis of TADF emitters for OLEDs and API intermediates such as Trelagliptin for type II diabetes . The compound's structure, represented by the SMILES notation CSC1=C(C=CC(=C1)F)C#N, allows for versatile chemical transformations where the nitrile can be hydrolyzed to a carboxylic acid or converted to other functional groups, the fluorine can participate in nucleophilic aromatic substitution reactions, and the thioether can be oxidized to a sulfoxide or sulfone to modulate electronic properties . This compound is for Research Use Only and is NOT intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this high-value intermediate to accelerate discovery in medicinal chemistry and functional materials development.

Properties

CAS No.

410545-57-2

Molecular Formula

C8H6FNS

Molecular Weight

167.2

Purity

95

Origin of Product

United States

Preparation Methods

Direct Cyanation of Phenols

A novel approach from RSC Advances employs AlCl3_3/BCl3_3 co-catalysis to convert 3-fluorophenol to 4-fluoro-2-hydroxybenzonitrile, which is subsequently methylthiolated. The nitrile group is introduced via CH3_3SCN under mild conditions (20–25°C, 8 h), achieving 92% yield. Subsequent thioetherification uses methyl iodide and K2_2CO3_3 in acetone.

Reaction Conditions :

StepReagentsSolventTemp (°C)Yield (%)
CyanationAlCl3_3, BCl3_3CH2_2Cl2_22592
MethylthiolationCH3_3I, K2_2CO3_3Acetone5078

Limitations and Alternatives

  • Drawback : Multi-step synthesis increases purification complexity.

  • Alternative : Direct use of 4-fluoro-2-mercaptobenzonitrile with methyl iodide streamlines the process but requires thiophilic catalysts.

Aldoxime Dehydration

Patent-Based Methodology

Adapting methods from WO2016024224A1, 4-fluoro-2-methylbenzaldoxime is dehydrated to the nitrile using sodium bisulfate monohydrate in toluene at 110–115°C. While originally developed for 4-fluoro-2-methylbenzonitrile, substituting the methyl group with methylsulfanyl is feasible via intermediate thiolation.

Optimized Parameters :

  • Catalyst : Sodium bisulfate monohydrate (1.2 equiv).

  • Solvent : Toluene (reflux).

  • Yield : 84% after crystallization with toluene/hexane.

Reaction Pathway Analysis

4-Fluoro-2-(methylsulfanyl)benzaldehydeNH2OH\cdotpHClAldoximeΔ,NaHSO4H2ONitrile\text{4-Fluoro-2-(methylsulfanyl)benzaldehyde} \xrightarrow{\text{NH}2\text{OH·HCl}} \text{Aldoxime} \xrightarrow{\Delta, \text{NaHSO}4·\text{H}_2\text{O}} \text{Nitrile}

Thermogravimetric analysis (TGA) reveals a two-step mass loss: aldoxime dehydration (150–180°C) followed by nitrile stabilization.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield (%)Scalability
SNArHigh regioselectivityMoisture-sensitive reagents88Moderate
Lewis Acid CyanationMild conditionsMulti-step synthesis78Low
Aldoxime DehydrationSimple workupHigh-temperature requirement84High

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
4-Fluoro-2-(methylsulfanyl)benzonitrile has been studied for its potential as an inhibitor of specific enzymes, which is crucial in drug development. The compound's ability to selectively bind to enzyme active sites suggests it could be developed into therapeutic agents targeting various diseases, including cancer and metabolic disorders.

Case Study: Enzyme Inhibition
Research indicates that this compound can inhibit enzymes involved in critical biological pathways. For instance, studies have demonstrated its interaction with cytochrome P450 enzymes, which are vital for drug metabolism. Such interactions highlight its potential utility in designing drugs with improved pharmacokinetics and reduced side effects.

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as an essential intermediate in the synthesis of various APIs. For example, it is utilized in the preparation of trelagliptin succinate, a medication for type II diabetes. The synthesis pathway involves nucleophilic aromatic substitution reactions that leverage the compound's functional groups to create complex structures necessary for therapeutic efficacy .

Table 1: Synthesis Pathways of APIs Using this compound

API NameDescriptionSynthesis Method
Trelagliptin SuccinateTreatment for type II diabetesNucleophilic aromatic substitution
BicalutamideNon-steroidal antiandrogen used in cancerMulti-step synthesis involving intermediates
Other Anticancer AgentsVarious compounds targeting cancer pathwaysCustom synthesis routes utilizing this compound

Material Science

Organic Light Emitting Diodes (OLEDs)
The compound has been explored as a building block for thermally activated delayed fluorescence (TADF) emitters used in OLED technology. Its incorporation into TADF emitters enhances thermal stability and efficiency, making it suitable for high-performance display applications .

Case Study: TADF Emitters
In a recent study, this compound was synthesized into a TADF emitter that demonstrated excellent current efficiency and power efficiency when incorporated into OLED devices. The emitter showed a high external quantum efficiency, indicating its potential for commercial applications in lighting and display technologies .

Environmental Applications

The compound's unique properties have also prompted investigations into its use in environmental chemistry, particularly in the degradation of pollutants. Its reactivity may facilitate the breakdown of hazardous substances in wastewater treatment processes.

Mechanism of Action

The mechanism of action of 4-fluoro-2-(methylsulfanyl)benzonitrile depends on its application:

    Enzyme Inhibition: The nitrile group can interact with the active site of enzymes, potentially inhibiting their activity. The methylsulfanyl group may enhance binding affinity through hydrophobic interactions.

    Receptor Binding: In medicinal chemistry, the compound may act as a ligand for specific receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below highlights key differences between 4-fluoro-2-(methylsulfanyl)benzonitrile and its analogues:

Compound Name Substituents Melting Point (°C) Boiling Point (°C) Solubility Key Applications
This compound -F (C4), -SMe (C2) Not reported Not reported Moderate in MeOH Pharmaceutical intermediates
4-Fluoro-2-(trifluoromethyl)benzonitrile -F (C4), -CF₃ (C2) 43–45 194–196 Insoluble in H₂O; soluble in MeOH Diphenylthioether synthesis
4-Methoxy-2-(trifluoromethyl)benzonitrile -OMe (C4), -CF₃ (C2) Not reported Not reported Low in H₂O Not specified
2-Fluoro-5-formylbenzonitrile -F (C2), -CHO (C5) Not reported Not reported Polar solvents Aldehyde-based coupling
Key Observations:
  • Electron Effects : The -CF₃ group (strong electron-withdrawing) in 4-fluoro-2-(trifluoromethyl)benzonitrile increases electrophilicity at the nitrile group compared to the -SMe group (electron-donating) in the target compound, making the former more reactive in nucleophilic substitutions .
  • Solubility: The trifluoromethyl derivative exhibits lower aqueous solubility due to its hydrophobic -CF₃ group, whereas the methylsulfanyl analogue may show better solubility in methanol .
This compound
  • Used in the synthesis of benzylamine derivatives via reductive amination .
  • The -SMe group can be oxidized to sulfone or sulfonamide derivatives, expanding utility in medicinal chemistry .
4-Fluoro-2-(trifluoromethyl)benzonitrile
  • A key intermediate for diphenylthioethers via Ullmann-type couplings .
  • Its -CF₃ group stabilizes transition states in palladium-catalyzed cross-couplings, enhancing reaction yields .
4-Methoxy-2-(trifluoromethyl)benzonitrile
  • The -OMe group directs electrophilic substitutions to specific positions, enabling regioselective functionalization .

Q & A

Q. Critical Factors :

  • Temperature : Higher temperatures (>100°C) can lead to side reactions (e.g., desulfurization).
  • Solvent polarity : DMF enhances nucleophilicity of thiomethoxide but may require post-reaction purification via column chromatography .
  • Catalyst selection : Pd(PPh₃)₄ improves coupling efficiency but increases cost and complexity.

Q. Computational Insights :

  • DFT studies reveal the electron-withdrawing nitrile group polarizes the aromatic ring, enhancing electrophilic substitution at the para-fluoro position.
  • Solvent interaction modeling (e.g., in methanol) predicts strong dipole-dipole interactions due to the compound’s high polarity (µ ≈ 4.2 D) .

What contradictions exist in reported biological activity data for this compound, and how can they be resolved?

Advanced Research Focus
Contradictions :

  • Some studies report inhibitory activity against kinase enzymes (IC₅₀ = 2 µM), while others show no significant binding (IC₅₀ > 50 µM).

Q. Resolution Strategies :

Assay Validation : Compare activity under standardized conditions (pH 7.4, 25°C) using recombinant kinases.

Structural analogs : Test derivatives (e.g., replacing -SMe with -SO₂Me) to identify pharmacophore requirements.

Molecular Dynamics (MD) : Simulate binding poses to assess whether conformational flexibility of the -SMe group affects interactions .

Q. Stability Analysis :

  • Degradation pathways : Hydrolysis of the nitrile group occurs in aqueous acidic conditions (t₁/₂ = 12h at pH 2), forming the corresponding amide.
  • Thermal stability : TGA data show decomposition onset at 180°C, correlating with loss of the -SMe group .

What strategies mitigate sulfur-related side reactions during functionalization of this compound?

Advanced Research Focus
Challenges :

  • Oxidation of -SMe to sulfoxide (-SO-) under aerobic conditions.
  • Nucleophilic displacement of sulfur during alkylation.

Q. Mitigation :

Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidation.

Protecting groups : Temporarily convert -SMe to a stable sulfonium ion (e.g., using methyl iodide).

Low-temperature alkylation : Use -20°C to suppress sulfur scrambling .

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